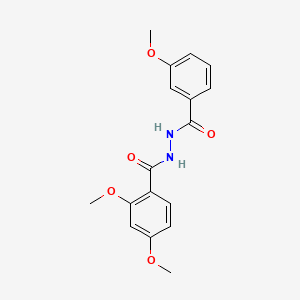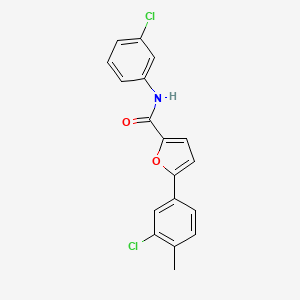![molecular formula C15H20BrNO3 B5745992 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine, also known as BIPM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a morpholine derivative that has a bromo-substituted phenoxyacetyl group attached to it. The synthesis of BIPM is relatively simple, and it can be produced in large quantities for laboratory use.
Mechanism of Action
The mechanism of action of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is not well understood. However, it is believed that 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can act as a chelating agent, forming stable complexes with metal ions. This property of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine makes it useful in catalysis and other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine are not well documented. However, studies have shown that 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can have cytotoxic effects on cancer cells. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is its ease of synthesis. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can be produced in large quantities, making it useful for laboratory experiments. Additionally, 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can be used as a ligand in the synthesis of metal complexes, making it useful in catalysis and other chemical reactions. However, the limitations of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine in scientific research. One direction is the synthesis of new metal complexes using 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as a ligand. Another direction is the study of the cytotoxic effects of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine on cancer cells. Additionally, the potential use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as an antifungal and antibacterial agent could be explored. Finally, the development of new synthetic routes for 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine could lead to the production of new derivatives with improved properties.
Conclusion
In conclusion, 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is a chemical compound that has been widely used in scientific research for its unique properties. The synthesis of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is relatively simple, and it can be produced in large quantities for laboratory use. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has been used as a ligand in the synthesis of metal complexes, and it has shown cytotoxic effects on cancer cells. The future directions for the use of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine include the synthesis of new metal complexes, the study of its cytotoxic effects, and the development of new synthetic routes.
Synthesis Methods
The synthesis of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine involves the reaction of 2-bromo-4-isopropylphenol with morpholine in the presence of acetic anhydride. The reaction produces 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent. The yield of the synthesis is typically high, and the compound can be produced in large quantities.
Scientific Research Applications
4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has been used in a variety of scientific research applications. One of the most common uses of 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine is as a ligand in the synthesis of metal complexes. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine can coordinate with metal ions to form stable complexes that can be used in catalysis and other chemical reactions. 4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine has also been used in the synthesis of organic compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(2)12-3-4-14(13(16)9-12)20-10-15(18)17-5-7-19-8-6-17/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVRSCVDZQMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

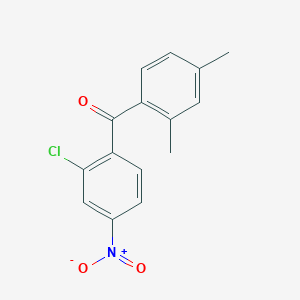
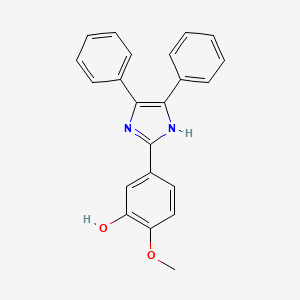
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5745939.png)
![N'-[(2-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5745947.png)
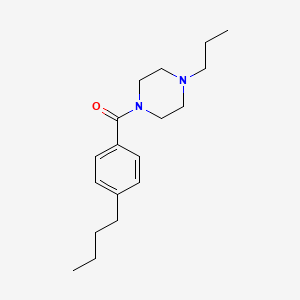
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)
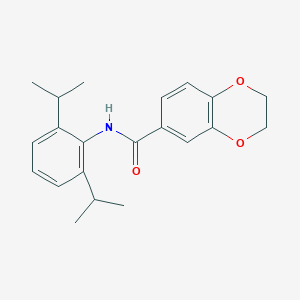

![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2-methylbenzamide)](/img/structure/B5745997.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)

